Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves the reaction of an azetidine derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The boronic ester group in the compound can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is used as a building block for the construction of more complex molecules through cross-coupling reactions .
Biology and Medicine
The compound’s boronic ester group makes it a candidate for the development of boron-containing drugs, which can have unique biological activities. It may also be used in the synthesis of biologically active molecules for medicinal chemistry research.
Industry
In materials science, the compound can be used in the synthesis of polymers and other materials that require boronic ester functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific application and the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate lies in its specific structure, which combines an azetidine ring with a boronic ester group
Properties
Molecular Formula |
C22H34BNO5 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C22H34BNO5/c1-19(2,3)27-18(25)24-14-22(15-24,13-16-9-11-17(26-8)12-10-16)23-28-20(4,5)21(6,7)29-23/h9-12H,13-15H2,1-8H3 |
InChI Key |
HVDKMQLNVSDXQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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